Phellodenol B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

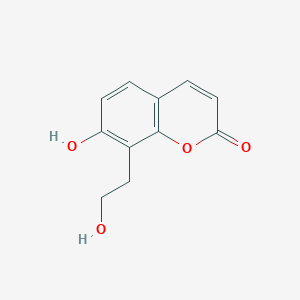

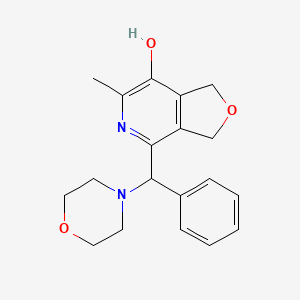

Phellodenol B is a coumarin derivative isolated from the leaves of Phellodendron amurense var. wilsonii . Coumarins are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities . This compound, along with its analogs, has garnered attention due to its potential therapeutic properties.

Preparation Methods

Phellodenol B is typically isolated from natural sources, specifically the leaves of Phellodendron amurense var. wilsonii . The extraction process involves partitioning the methanolic extract of the leaves with chloroform and water. The chloroform-soluble portion is then purified using various column chromatographies and high-performance liquid chromatography (HPLC) methods with different solvent combinations . This method allows for the isolation of this compound along with other related compounds.

Chemical Reactions Analysis

Phellodenol B, like other coumarins, undergoes various chemical reactions. Some of the common reactions include:

Scientific Research Applications

Phellodenol B has been studied for its various biological activities. Some of its notable applications include:

Antioxidant Activity: This compound has demonstrated significant radical scavenging activity, comparable to that of vitamin E.

Antimicrobial Activity: Coumarins, including this compound, have shown antibacterial and antifungal properties.

Anticancer Activity: Research has indicated potential anticancer properties of coumarins, making them candidates for further investigation in cancer therapy.

Mechanism of Action

The exact mechanism of action of Phellodenol B is not fully understood. like other coumarins, it is believed to exert its effects through various molecular pathways. Coumarins are known to interact with enzymes and proteins, leading to the modulation of oxidative stress, inflammation, and cell proliferation . The antioxidant activity of this compound suggests its role in neutralizing free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Phellodenol B is one of several coumarin derivatives isolated from Phellodendron amurense var. wilsonii. Other similar compounds include:

Phellodenol A: Another coumarin derivative with similar antioxidant properties.

Phellodenol C: A structurally related compound with potential biological activities.

Marmesin: A coumarin derivative known for its antitubercular activity.

This compound stands out due to its unique structural features and the specific biological activities it exhibits. Its potential therapeutic applications make it a compound of interest for further research and development.

Properties

CAS No. |

612086-87-0 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

7-hydroxy-8-(2-hydroxyethyl)chromen-2-one |

InChI |

InChI=1S/C11H10O4/c12-6-5-8-9(13)3-1-7-2-4-10(14)15-11(7)8/h1-4,12-13H,5-6H2 |

InChI Key |

SWKJRSKBKHLXMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)CCO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

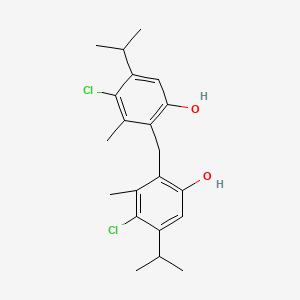

![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)